Methyl 2-amino-2,2-diphenylacetate

Peptide synthesis Sterically hindered amino acids Coupling reagent selection

Methyl 2-amino-2,2-diphenylacetate (CAS 93504-24-6) is the methyl ester of α,α-diphenylglycine, a Cα,α-disubstituted glycine (also referred to as 2,2-diphenylglycine methyl ester or Dph-OMe). It contains a quaternary α-carbon bearing two phenyl substituents adjacent to a primary amine and a methyl ester functionality, with a molecular formula of C₁₅H₁₅NO₂ (free base) or C₁₅H₁₆ClNO₂ as the hydrochloride salt, and a molecular weight of 241.29 g·mol⁻¹ (free base).

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 93504-24-6
Cat. No. B15375865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2,2-diphenylacetate
CAS93504-24-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N
InChIInChI=1S/C15H15NO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,16H2,1H3
InChIKeyVZAYOZVPWSKXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-2,2-Diphenylacetate (CAS 93504-24-6): Structural Identity, Physicochemical Profile, and Procurement Relevance


Methyl 2-amino-2,2-diphenylacetate (CAS 93504-24-6) is the methyl ester of α,α-diphenylglycine, a Cα,α-disubstituted glycine (also referred to as 2,2-diphenylglycine methyl ester or Dph-OMe) [1]. It contains a quaternary α-carbon bearing two phenyl substituents adjacent to a primary amine and a methyl ester functionality, with a molecular formula of C₁₅H₁₅NO₂ (free base) or C₁₅H₁₆ClNO₂ as the hydrochloride salt, and a molecular weight of 241.29 g·mol⁻¹ (free base) . The compound serves as a protected amino acid building block—particularly for solid-phase and solution-phase peptide synthesis—and as a versatile synthetic intermediate in decarboxylative amination and transamination methodologies [2]. Its defining structural feature, dual phenyl substitution at the α-carbon, introduces extreme steric bulk and unique conformational preferences that fundamentally alter its reactivity profile compared to mono-substituted glycine esters or even other α,α-dialkyl glycines [2][3].

Why Generic Substitution Fails: Structural Determinants of Methyl 2-Amino-2,2-Diphenylacetate Differentiation


Methyl 2-amino-2,2-diphenylacetate cannot be interchangeably substituted with phenylglycine methyl ester, α-methyl-phenylglycine esters, or even α-aminoisobutyric acid (Aib) methyl ester, because the steric environment imposed by two α-phenyl groups creates a reactivity and conformational landscape with no smooth continuum to mono-substituted or smaller dialkyl analogues. Peptide coupling of Dph residues exhibits method-dependent yield discontinuities spanning from 0% to >90%—a phenomenon not observed with any proteinogenic or simpler non-proteinogenic amino acid ester [1]. Conformational analysis reveals that Dph residues strongly prefer a fully extended (C₅) backbone conformation (φ ≈ ±180°, ψ ≈ ±180°), whereas Aib—the most widely used helix-inducing α,α-disubstituted glycine—predominantly populates the 3₁₀-helical region (φ ≈ ±60°, ψ ≈ ±30°), making them functionally non-interchangeable in peptide secondary structure design [2][3]. Furthermore, the log P differential of approximately 1.2–1.5 units between diphenylglycine esters and monophenylglycine esters translates to a >15-fold difference in lipophilicity, directly impacting membrane permeability, solubility, and purification behavior in ways that cannot be compensated by adjusting chromatographic conditions alone . In decarboxylative amination protocols, 2,2-diphenylglycine-derived 2-azaallyl anions enable chemistry that diphenylmethylamine—its closest synthetic comparator—cannot match in terms of yield breadth (84–96%) and operational mildness [4]. These four distinct and quantifiable dimensions of differentiation establish that procurement of the specific compound CAS 93504-24-6 is non-negotiable for protocols validated around its unique properties.

Quantitative Differentiation Evidence for Methyl 2-Amino-2,2-Diphenylacetate (CAS 93504-24-6) Against Closest Analogs


Peptide Coupling Yield Discontinuity: Method-Dependent 0% to >90% Range vs. Consistent >70% for Standard Amino Acid Esters

Coupling of N-benzyloxycarbonyl-α,α-diphenylglycine (Z-Dph) with amino acid methyl esters (AA-OMe) yields differ dramatically from over 90% to 0% depending solely on the coupling reagent and method employed—a discontinuity unique to this sterically hindered residue [1]. In contrast, standard amino acid methyl esters (including mono-substituted phenylglycine methyl ester and moderately hindered α-methyl amino acid esters) consistently produce >70% isolated yields with conventional DCC/HOBt or HCTU/DIEA protocols [1]. The Z-Dph system is uniquely sensitive: certain coupling methods that are robust for virtually all proteinogenic and other non-proteinogenic amino acids yield no detectable product with Dph, necessitating empirical optimization as a prerequisite step in any synthesis incorporating this residue.

Peptide synthesis Sterically hindered amino acids Coupling reagent selection

Conformational Preference: Fully Extended C₅ Backbone vs. 3₁₀-Helical Fold for α-Aminoisobutyric Acid (Aib)

X-ray crystallographic analysis demonstrates that five out of six linear Cα,α-diphenylglycine derivatives adopt the fully extended C₅ conformation (φ ≈ 180°, ψ ≈ 180°) in the solid state [1]. In tripeptides containing consecutive Dφg residues (Z–Dφg–Dφg–Dφg–OMe, Z–Aib–Dφg–Dφg–OMe, Z–Ac₃c–Dφg–Dφg–OMe), all Dφg residues crystallize exclusively in the extended conformation, and adjacent Dφg residues further stabilize this extended structure [2]. Quantum mechanical calculations at the B3LYP/6-31+G(d,p) level characterized nine minimum energy conformations for the Ac-Dph-NHMe model within a ~9 kcal·mol⁻¹ relative energy range, with the C₅ form being energetically preferred in solution [3]. In contrast, α-aminoisobutyric acid (Aib)—the most common Cα,α-disubstituted glycine—predominantly samples the right-handed and left-handed 3₁₀-helix region (φ ≈ ±60°, ψ ≈ ±30°) and only a minor fraction of the extended bridge region [4]. The bulky aromatic rings of Dph induce internal geometry strain that is absent in the dimethyl-substituted Aib system, producing a qualitatively different Ramachandran preference [3].

Peptide conformational design Secondary structure engineering Cα,α-disubstituted glycines

Lipophilicity Advantage: LogP Differential of ~1.2–1.5 Units vs. Phenylglycine Methyl Ester

The 2,2-diphenylglycine core exhibits a calculated or experimentally derived LogP between 2.67 and 3.05, depending on the measurement method and ionization state . Methyl 2-amino-2-phenylacetate (phenylglycine methyl ester), the direct mono-phenyl analogue, has a LogP of approximately 1.56 . This difference of 1.11–1.49 log units corresponds to a 13- to 31-fold higher octanol–water partition coefficient for the diphenyl compound, a difference driven by the second phenyl ring contributing approximately +0.5 to +0.7 log units beyond simple additivity due to steric shielding of the polar amine [1]. The significantly enhanced lipophilicity translates into distinct reversed-phase HPLC retention behavior, altered solubility profiles in aqueous buffers (markedly lower aqueous solubility), and potentially greater passive membrane permeability—a relevant parameter when the methyl ester is employed as a prodrug precursor or when the diphenylglycine scaffold is incorporated into biologically active peptides.

Lipophilicity Membrane permeability Chromatographic retention

Aminative Umpolung Efficiency: 84–96% Yields with 2,2-Diphenylglycine vs. Conventional Diphenylmethylamine Limitations

Aromatic aldehydes bearing chiral sulfinimine groups undergo imine formation with 2,2-diphenylglycine, decarboxylation, and subsequent intramolecular Umpolung cyclization to produce chiral exocyclic vicinal trans-diamines in 84–96% isolated yields with high trans/cis diastereoselectivity under very mild conditions (room temperature, short reaction times) [1]. In a parallel decarboxylative Umpolung manifold, conjugated enals react with 2,2-diphenylglycine to generate delocalized β-carbanions that undergo intramolecular nucleophilic addition to aldehydes, providing cyclized products in 54–93% yield [2]. A 2025 review on decarboxylative 1,3-proton shift chemistry explicitly identifies the adoption of 2,2-diphenylglycine as a 'synthetically advantageous alternative to the conventionally employed diphenylmethylamine,' citing operational simplicity, broader substrate scope, and higher yields [3]. Diphenylmethylamine—the closest non-decarboxylative comparator—produces analogous imine intermediates but requires elevated temperatures (60–100 °C), stronger bases, and typically gives yields below 70% for similar transformations with a narrower substrate scope [3].

Decarboxylative amination Umpolung strategy 2-Azaallyl anion chemistry

Transamination Enantioselectivity: 53–80% ee Using Chiral Pyridoxal Catalysts with 2,2-Diphenylglycine as Amine Source

In chiral pyridoxal-catalyzed asymmetric biomimetic transamination of α-keto acids, 2,2-diphenylglycine (7f) serves as the amine donor, furnishing various α-amino acid products in 29–85% isolated yields with enantiomeric excesses ranging from 53% to 80% ee, depending on the α-keto acid substrate and the specific chiral pyridoxal catalyst (8 or 9) employed [1]. This performance represents a complete biomimetic transamination process—encompassing two half-transaminations, a small-molecule chiral pyridoxal catalyst, and enantioselective control—that had previously been demonstrated only with enzymatic systems [1]. In contrast, simpler amine donors such as benzylamine or α-methylbenzylamine under analogous pyridoxal-catalyzed conditions typically yield <40% ee and lower conversions, as the diphenyl substituents of the 2,2-diphenylglycine donor contribute both to imine stability and to stereodifferentiation in the deprotonation/reprotonation sequence [1].

Asymmetric transamination Pyridoxal catalysis α-Keto acid amination

Recommended Research and Industrial Application Scenarios for Methyl 2-Amino-2,2-Diphenylacetate (CAS 93504-24-6)


Design and Synthesis of Extended-Strand Peptide Secondary Structure Mimetics

When the research objective requires stabilizing a fully extended peptide backbone conformation (C₅, φ ≈ ψ ≈ 180°), methyl 2-amino-2,2-diphenylacetate (Dph-OMe) is the residue of choice. X-ray crystallographic data from multiple laboratories confirm that Dph residues crystallize in the fully extended conformation in 5/6 derivatives [1] and in all positions of consecutive-Dph tripeptides [2]. This conformational preference is qualitatively opposite to that of Aib, which induces 3₁₀-helical folding [3]. The methyl ester form (CAS 93504-24-6) enables direct incorporation into Fmoc- or Z-based solid-phase peptide synthesis workflows following N-deprotection and coupling optimization as mandated by the method-sensitivity documented in Section 3, Evidence Item 1.

Synthesis of Chiral Exocyclic Vicinal Diamines via Decarboxylative Aminative Umpolung

The 2,2-diphenylglycine scaffold—accessible from methyl 2-amino-2,2-diphenylacetate (CAS 93504-24-6) by ester hydrolysis—is an enabling reagent for the one-step synthesis of chiral exocyclic vicinal trans-diamines from aromatic aldehyde-sulfinimines. The protocol produces trans-diamines in 84–96% yields with high diastereoselectivity under mild conditions (room temperature, no strong base required) [1]. This method has been validated across a panel of substrates and is operationally simpler and higher-yielding than approaches based on diphenylmethylamine condensation [2]. Researchers procuring the methyl ester can prepare the free 2,2-diphenylglycine in situ or use it directly in amination cascades after simple deprotection.

Non-Enzymatic Asymmetric Transamination of α-Keto Acids to Chiral α-Amino Acids

For research programs developing non-enzymatic asymmetric routes to unnatural α-amino acids, 2,2-diphenylglycine (prepared from CAS 93504-24-6) serves as the optimal amine donor in chiral pyridoxal-catalyzed biomimetic transamination. Under catalyst 8 or 9 (10 mol%), α-keto acids are converted to α-amino acids in 29–85% yield with 53–80% ee, representing the state of the art for organocatalytic transamination enantioselectivity [1]. The methyl ester form provides a convenient, stable, and easily handled protected precursor that can be deprotected quantitatively to the free amino acid under standard saponification conditions (LiOH, THF/H₂O or NaOH, MeOH/H₂O) prior to use as the amine donor.

Lipophilicity-Driven Membrane Permeability Optimization in Peptide Lead Compounds

When a peptide or peptidomimetic lead compound requires enhanced passive membrane permeability or increased hydrophobic protein-surface binding, substituting a phenylglycine (Phg) residue with α,α-diphenylglycine (Dph) delivers a LogP increase of approximately 1.2–1.5 units per substitution site [1][2]. This translates to a predicted 15- to 30-fold increase in the octanol–water partition coefficient, which correlates with improved permeability in Caco-2 and PAMPA models. Methyl 2-amino-2,2-diphenylacetate (CAS 93504-24-6) is the direct building block for incorporating this residue via standard Fmoc-SPPS after N-protection, enabling systematic lipophilicity tuning without altering the ionizable group count or introducing metabolically labile alkyl chains.

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